2-Pentanamine, 1-bromo-4-methyl-, (2R)-
Overview
Description
2-Pentanamine, 1-bromo-4-methyl-, (2R)- is a chiral amine compound with the molecular formula C6H14BrN. It is characterized by the presence of a bromine atom and a methyl group attached to the pentanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanamine, 1-bromo-4-methyl-, (2R)- typically involves the bromination of 4-methylpentan-2-amine. One common method is the reaction of 4-methylpentan-2-amine with a brominating agent such as hydrobromic acid (HBr) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of 2-Pentanamine, 1-bromo-4-methyl-, (2R)- may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Pentanamine, 1-bromo-4-methyl-, (2R)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of different derivatives.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alkane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alkanes.
Scientific Research Applications
2-Pentanamine, 1-bromo-4-methyl-, (2R)- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Biological Studies: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Pentanamine, 1-bromo-4-methyl-, (2R)- depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or modulator, interacting with specific molecular targets such as receptors or enzymes. The bromine atom and the amine group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Pentanamine, 1-chloro-4-methyl-, (2R)-: Similar structure but with a chlorine atom instead of bromine.
2-Pentanamine, 1-iodo-4-methyl-, (2R)-: Similar structure but with an iodine atom instead of bromine.
2-Pentanamine, 1-bromo-3-methyl-, (2R)-: Similar structure but with the methyl group at a different position.
Uniqueness
2-Pentanamine, 1-bromo-4-methyl-, (2R)- is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with other molecules. The (2R) configuration also imparts chirality, making it valuable in enantioselective synthesis and studies .
Properties
IUPAC Name |
(2R)-1-bromo-4-methylpentan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN/c1-5(2)3-6(8)4-7/h5-6H,3-4,8H2,1-2H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIKWFKRKGNEEJ-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CBr)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CBr)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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